3-Amino-6-tert-butyl-2H-pyran-2-one is a heterocyclic organic compound characterized by a six-membered ring containing both nitrogen and oxygen. Its molecular formula is , and it has a molecular weight of approximately 169.23 g/mol. This compound is classified as a pyranone, which is a type of lactone that contains a pyran ring structure. The presence of the amino group and the tert-butyl substituent contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
The synthesis of 3-amino-6-tert-butyl-2H-pyran-2-one can be achieved through several methods, with multicomponent reactions being a common approach. One effective synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as:
These methods allow for efficient formation of the pyranone structure while minimizing byproducts and maximizing yields .
In one notable synthesis pathway, the starting materials undergo a one-pot reaction that simplifies the process and enhances efficiency. The reaction conditions are typically optimized to achieve high yields while adhering to principles of green chemistry.
The molecular structure of 3-amino-6-tert-butyl-2H-pyran-2-one features:
The structural representation can be expressed using its canonical SMILES notation: CC(C)(C)C1=CC(=O)N(C=C1)C(=O)O
.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 169.23 g/mol |
IUPAC Name | 3-amino-6-tert-butylpyran-2-one |
InChI Key | PYPHSZBRYUOVRD-UHFFFAOYSA-N |
3-Amino-6-tert-butyl-2H-pyran-2-one can participate in various chemical reactions due to its functional groups. Key reactions include:
The reactivity of this compound is influenced by the steric hindrance introduced by the tert-butyl group, which can affect reaction rates and product distributions .
The mechanism of action for 3-amino-6-tert-butyl-2H-pyran-2-one involves its interaction with biological targets. It may exhibit pharmacological activities such as:
Research indicates that compounds with similar structures often show promising biological activities, making this compound a candidate for further investigation in drug development .
Property | Value |
---|---|
Density | 1.0 g/cm³ |
Melting Point | Not specified |
Boiling Point | Not specified |
Key chemical properties include:
Relevant data on these properties are crucial for understanding how the compound behaves in various environments .
3-Amino-6-tert-butyl-2H-pyran-2-one has potential applications in several scientific domains:
The ongoing research into this compound highlights its versatility and importance in advancing both theoretical and applied chemistry .
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: